molecular formula C7H16ClNO2 B555566 Methyl 2-aminohexanoate hydrochloride CAS No. 77300-48-2

Methyl 2-aminohexanoate hydrochloride

Cat. No.: B555566
CAS No.: 77300-48-2
M. Wt: 181.66 g/mol
InChI Key: FMMOVZRXLNVNBI-UHFFFAOYSA-N
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Description

Methyl 2-aminohexanoate hydrochloride is an organic compound with the chemical formula C7H15NO2·HCl. It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminohexanoate hydrochloride typically involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride. This intermediate is then reacted with hydrochloric acid to obtain dl-norleucine methyl ester hydrochloride . The reaction conditions usually require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminohexanoate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-aminohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of peptides and other organic compounds, facilitating the formation of peptide bonds and other chemical linkages. The compound’s amino group plays a crucial role in these reactions, enabling the formation of various biologically active molecules .

Comparison with Similar Compounds

Methyl 2-aminohexanoate hydrochloride can be compared with other similar compounds such as:

  • Methyl 6-aminohexanoate hydrochloride
  • Ethyl 5-aminovalerate hydrochloride
  • Methyl 4-aminobutyrate hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in peptide synthesis and other applications makes it a valuable compound in scientific research and industrial production .

Properties

IUPAC Name

methyl 2-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOVZRXLNVNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554798
Record name Methyl norleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77300-48-2
Record name Methyl norleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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